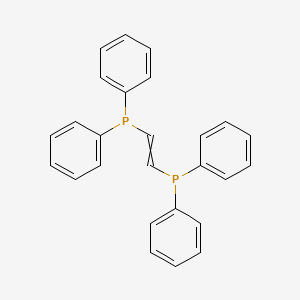

trans-1,2-Bis(diphenylphosphino)ethylene

描述

Historical Context of Diphosphine Ligands in Organometallic Chemistry

The application of phosphine (B1218219) ligands in organometallic chemistry can be traced back to the early 20th century, but their importance was fully realized with the burgeoning field of homogeneous catalysis in the 1960s and 1970s. numberanalytics.com The discovery of Wilkinson's catalyst, which utilizes the monodentate triphenylphosphine (B44618) ligand, marked a significant milestone, showcasing the potential of phosphines in catalytic hydrogenation reactions. numberanalytics.com

This breakthrough spurred the development of polydentate phosphine ligands, particularly diphosphines (also known as bisphosphanes), which contain two phosphino (B1201336) groups linked by a carbon backbone. wikipedia.org These ligands offered enhanced stability to metal complexes through the chelate effect, an entropic advantage gained by forming a ring with the metal center. chemrxiv.orgnih.gov The ability to modify the length and nature of the backbone, as well as the substituents on the phosphorus atoms, allowed for the fine-tuning of the steric and electronic properties of the resulting metal catalysts. wikipedia.orgnumberanalytics.com This tunability proved indispensable for controlling reactivity and selectivity in a vast range of catalytic processes, cementing diphosphine ligands as a cornerstone of modern organometallic chemistry. numberanalytics.com

Comparative Overview of Vinylene-Bridged Diphosphine Isomers

The vinylene bridge in 1,2-Bis(diphenylphosphino)ethylene gives rise to two geometric isomers: cis and trans. While structurally similar, their differing spatial arrangements of the donor phosphorus atoms lead to distinct coordination behaviors and applications. The cis isomer is often of primary interest for its chelating ability. wikipedia.org

The synthesis of both isomers is stereospecific, typically involving the reaction of lithium diphenylphosphide with the corresponding dichloroethylene isomer. wikipedia.org The primary distinction lies in their coordination mode. The proximity of the phosphorus atoms in the cis isomer allows it to act as a chelating ligand, binding to a single metal center to form a stable five-membered ring. wikipedia.orgacademie-sciences.fr Conversely, the phosphorus atoms in the trans isomer are positioned on opposite sides of the rigid C=C double bond, making chelation to a single metal center sterically impossible. Instead, it typically functions as a bridging ligand, linking two different metal centers. tandfonline.comrsc.org This fundamental difference in coordination dictates the architecture of the resulting metal complexes, with the cis isomer favoring mononuclear complexes and the trans isomer promoting the formation of dinuclear or polynuclear structures. academie-sciences.frtandfonline.com

| Feature | cis-1,2-Bis(diphenylphosphino)ethylene | trans-1,2-Bis(diphenylphosphino)ethylene (B1582467) |

| Synthesis Precursor | cis-dichloroethylene wikipedia.org | trans-dichloroethylene wikipedia.org |

| P-C=C-P Geometry | Syn-periplanar | Anti-periplanar |

| Primary Coordination Mode | Chelating to a single metal center wikipedia.orgacademie-sciences.fr | Bridging two metal centers tandfonline.com |

| Typical Complex Type | Mononuclear academie-sciences.fr | Dinuclear or Polynuclear rsc.org |

| Example Application | Catalyst for C-H activation and carboxylation of alkynes rsc.org | Formation of linear gold(I) complexes rsc.org |

Academic Research Trajectories and Impact of this compound

The unique structural characteristics of this compound have made it a valuable ligand in numerous areas of academic research, particularly in catalysis and materials science. chemimpex.com Its rigidity and well-defined geometry allow for precise control over the structure of metal complexes, influencing their subsequent reactivity.

In the realm of catalysis, this ligand has been successfully employed in a variety of transition metal-catalyzed reactions. It is a highly effective ligand for cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. ontosight.aisigmaaldrich.com Research has demonstrated its utility in palladium, nickel, and rhodium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings. ontosight.aisigmaaldrich.com Furthermore, its complexes have been investigated as catalysts for the hydrogenation of carbon dioxide, a reaction of significant interest for carbon capture and utilization. sigmaaldrich.com

Beyond traditional catalysis, research has extended into materials science, where the ligand is used to construct advanced materials with specific electronic or photophysical properties. chemimpex.com The rigid vinylene bridge facilitates electronic communication between metal centers in polynuclear complexes, making these systems interesting candidates for molecular wires or sensors. chemimpex.com The continued exploration of this compound in these areas underscores its lasting impact and versatility in academic research.

| Research Area | Specific Application | Metal Center(s) |

| Homogeneous Catalysis | Cross-Coupling Reactions (Suzuki, Heck, Negishi, etc.) ontosight.aisigmaaldrich.com | Palladium, Nickel |

| Hydrogenation of Carbon Dioxide sigmaaldrich.com | Ruthenium | |

| Hydroformylation ontosight.ai | Rhodium | |

| Coupling of alkyl halides with Grignard reagents sigmaaldrich.com | Not specified | |

| Coordination Chemistry | Synthesis of dinuclear gold(I) complexes rsc.org | Gold |

| Formation of iron-sulfur cluster models tandfonline.com | Iron | |

| Materials Science | Development of advanced materials and sensors chemimpex.com | Various |

Structure

3D Structure

属性

分子式 |

C26H22P2 |

|---|---|

分子量 |

396.4 g/mol |

IUPAC 名称 |

2-diphenylphosphanylethenyl(diphenyl)phosphane |

InChI |

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |

InChI 键 |

NCKJIJSEWKIXAT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Modifications of Trans 1,2 Bis Diphenylphosphino Ethylene

Stereoselective Synthesis of trans-1,2-Bis(diphenylphosphino)ethylene (B1582467)

The geometric arrangement of the diphenylphosphino groups across the carbon-carbon double bond is critical to the ligand's coordination properties. The trans isomer is of particular interest, and its synthesis requires stereocontrol to avoid the formation of the cis isomer.

The primary and most established method for the stereospecific synthesis of this compound involves the reaction of a phosphorus nucleophile with a suitable ethylene-based electrophile that already possesses the desired trans geometry.

The key precursors for this synthesis are:

Lithium diphenylphosphide (LiPPh₂): This strong nucleophile is typically generated in situ from the reaction of chlorodiphenylphosphine (B86185) with lithium metal or from the deprotonation of diphenylphosphine (B32561) with a strong base like n-butyllithium.

trans-1,2-Dichloroethylene (B151667) (ClCH=CHCl): This commercially available starting material provides the ethylene (B1197577) backbone with the required trans stereochemistry.

The reaction pathway is a double nucleophilic substitution where the diphenylphosphide anion displaces both chloride ions from the dichloroethylene molecule. wikipedia.org The stereochemistry of the starting dichloroethylene is retained throughout the reaction, leading to the exclusive formation of the trans product. wikipedia.org This stereospecificity is a key advantage of this synthetic route. The analogous reaction using cis-dichloroethylene yields the corresponding cis-diphosphine ligand. wikipedia.org

Table 1: Key Reaction Components for Stereospecific Synthesis

| Precursor | Role | Resulting Moiety |

|---|---|---|

| Lithium diphenylphosphide | Phosphorus Nucleophile | Diphenylphosphino group (PPh₂) |

| trans-1,2-Dichloroethylene | Ethylene Backbone | trans-ethenediyl group (-CH=CH-) |

While the classical approach using trans-1,2-dichloroethylene is highly effective, research into diphosphine synthesis has led to broader methodologies that offer alternative ways to control stereochemistry. For instance, hydrophosphination reactions, which involve the addition of a P-H bond across a double or triple bond, can be highly stereoselective. Brønsted base-mediated diphosphination of terminal alkynes with diphosphanes has been shown to produce 1,2-diphosphinoethenes with high stereoselectivity. acs.org

Another advanced approach involves the radical difunctionalization of ethylene. While primarily developed for producing 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) analogues, the underlying principles of using phosphine-centered radicals to functionalize a C2 unit could be adapted for unsaturated backbones. nih.govnih.gov Computational analysis, such as the artificial force induced reaction (AFIR) method, has been instrumental in designing and predicting the outcomes of such complex radical reactions, offering a pathway to theory-driven synthesis of specific isomers. nih.govspringernature.com

Derivatization and Functionalization of the this compound Ligand Scaffold

Modification of the parent this compound structure is crucial for fine-tuning the steric and electronic properties of the resulting metal complexes. These modifications can be targeted at the phenyl groups on the phosphorus atoms or the ethylene backbone itself.

The development of substituted analogues of diphosphine ligands is a major area of research aimed at creating ligands with tailored properties for specific catalytic applications. While much of the literature focuses on the saturated analogue, DPPE, the strategies are often applicable to the ethylene-bridged system.

Key strategies for creating substituted analogues include:

Symmetric Substitution: Both phosphorus atoms bear identical substituted aryl groups (e.g., di(p-tolyl), di(p-anisyl)). This is typically achieved by starting with the appropriately substituted diarylphosphine precursor.

Unsymmetric Substitution: The two phosphorus atoms bear different substituents (Ar₂P-CH=CH-PAr'₂). The synthesis of these electronically and sterically unsymmetric ligands is more challenging. chemrxiv.org It often requires multi-step synthetic routes or novel methods like the radical difunctionalization of ethylene with two different phosphine-centered radicals. nih.govchemrxiv.org Such modifications allow for precise control over the electronic and steric environment of the resulting metal complexes. hokudai.ac.jp

Introducing chirality to the ligand scaffold is essential for its application in asymmetric catalysis. For this compound, chirality can be introduced in several ways:

P-Chirogenic Centers: The phosphorus atoms themselves can be chiral centers. The synthesis of P-stereogenic phosphines has advanced significantly, with methods often relying on phosphine-borane intermediates to protect the phosphorus atom from oxidation during synthesis and to facilitate stereocontrolled transformations. researchgate.nettcichemicals.com Asymmetric alkylation of secondary phosphines or their borane (B79455) complexes is a common strategy. nih.govnih.gov

Backbone Chirality: Although the simple ethylene backbone is achiral, derivatives can be synthesized with chiral substituents on the backbone.

Atropisomeric Chirality: By introducing bulky substituents on the phenyl rings, rotation around the P-Aryl bonds can be restricted, leading to stable atropisomers.

A powerful modern technique for synthesizing chiral 1,2-bisphosphine derivatives is the copper(I)-catalyzed asymmetric conjugate hydrophosphination of α,β-unsaturated phosphine (B1218219) sulfides. nih.govresearchgate.net This method can afford a variety of chiral 1,2-bisphosphine derivatives with high enantioselectivity. nih.gov

Table 2: Strategies for Introducing Chirality

| Chirality Type | Location of Chirality | Common Synthetic Approach |

|---|---|---|

| P-Chirogenic | At the phosphorus atoms | Asymmetric alkylation using phosphine-borane intermediates |

| Backbone Chirality | Substituents on the ethylene bridge | Use of chiral precursors for the C2 backbone |

| Atropisomeric | Restricted rotation of bulky aryl groups | Intramolecular coupling of precursors with bulky ortho-groups |

Computational chemistry has become an indispensable tool for the rational design of new phosphine ligands, reducing the time and effort required for experimental screening. nih.govresearchgate.net Density Functional Theory (DFT) calculations are widely used to predict the geometric and electronic properties of ligands and their metal complexes. rsc.org

For derivatives of this compound, computational approaches can be used to:

Predict Ligand Properties: Key parameters like the ligand bite angle (the P-M-P angle in a metal complex) and electronic properties (e.g., HOMO-LUMO gap) can be calculated to predict the behavior of a hypothetical ligand in a catalytic cycle. rsc.orgresearchgate.net

Screen Virtual Libraries: High-throughput screening of virtual libraries of ligands with different substituents can identify promising candidates for synthesis. This approach allows for the exploration of a vast chemical space to find ligands optimized for a specific catalytic transformation. nih.gov

Elucidate Reaction Mechanisms: Quantum chemical calculations can map out the entire reaction pathway, identifying transition states and intermediates. This insight is crucial for understanding how ligand modifications affect catalytic activity and selectivity, guiding the design of improved derivatives. researchgate.net The AFIR method, for example, has been used to successfully design novel synthetic routes for related diphosphine ligands. springernature.com

Coordination Chemistry of Trans 1,2 Bis Diphenylphosphino Ethylene Complexes

Formation of Transition Metal Complexes with trans-1,2-Bis(diphenylphosphino)ethylene (B1582467)

The coordination of this compound to transition metals typically involves the phosphorus atoms' lone pairs donating to the metal centers. Due to the steric constraints of the ethylene (B1197577) backbone, this ligand predominantly acts as a bridging ligand, connecting two metal atoms, rather than chelating to a single metal center.

The formation of molybdenum and tungsten complexes with phosphine (B1218219) ligands is a well-established area of research, particularly concerning carbonyl complexes. The substitution of carbonyl ligands in molybdenum and tungsten hexacarbonyls by phosphines is a common synthetic route. While numerous studies have focused on chelating diphosphines, the coordination chemistry of this compound with these metals is less explored. Theoretical studies and research on analogous systems suggest that the reaction of Mo(CO)₆ or W(CO)₆ with trans-dppen would likely lead to the formation of bridged binuclear complexes of the type (CO)₅M[M(CO)₅]. The reaction conditions, such as temperature and solvent, would be crucial in determining the final product and the degree of carbonyl substitution. However, detailed research findings and specific data for such complexes remain limited in the available literature.

In the realm of Group 8 metals, the interaction of this compound with iron complexes has been documented. For instance, the reaction of the diiron(I) complex [μ-SCH(CH₃)CH(CH₃)S-μ]Fe₂(CO)₆ with this compound (trans-dppv) in the presence of Me₃NO∙2H₂O results in a carbonyl substitution to yield a binuclear complex where the trans-dppv ligand bridges two diiron units. The resulting complex has the formula {[μ-SCH(CH₃)CH(CH₃)S-μ]Fe₂(CO)₅}₂(trans-dppv) cnr.it. This demonstrates the capacity of trans-dppv to act as a linker between larger metal-containing fragments.

The coordination chemistry of ruthenium with diphosphine ligands is extensive, although much of the focus has been on the chelating ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). The chemistry of rhodium carbonyl chloride with phosphine ligands is well-known and often results in square planar complexes. It is plausible that the reaction of a suitable ruthenium precursor with trans-dppen would lead to bridged binuclear species, similar to those observed for other metals.

The coordination chemistry of cobalt with the isomeric cis-1,2-bis(diphenylphosphino)ethylene has been studied, leading to the formation of both five-coordinate and square-planar nickel(II) complexes. However, there is a lack of specific research findings on the formation of cobalt complexes with the trans-isomer.

For rhodium, the reaction of rhodium carbonyl precursors with phosphine ligands is a common route to various catalysts. For instance, the reaction of [Rh(CO)₂(μ-Cl)]₂ with phosphine ligands can yield monomeric Rh(I) complexes of the type cis-[RhCl(L)(CO)] researchgate.net. While specific examples with this compound are not detailed, it is expected that its reaction with rhodium precursors would likely result in the formation of bridged binuclear complexes, analogous to those seen with other metals.

Similarly, the synthesis of iridium complexes often involves the reaction of dinuclear precursors like [Ir₂(cod)₂(μ-Cl)₂] with ligands, leading to the cleavage of the chloride bridges and the formation of mononuclear complexes mdpi.com. Given the bridging nature of trans-dppen, its reaction with iridium precursors could lead to the formation of binuclear complexes where the diphosphine ligand spans two iridium centers.

The coordination chemistry of trans-1,2-bis(diphenylphosphino)ethene (trans-dppen) with Group 10 metals is well-documented, particularly for palladium and platinum. This ligand readily forms binuclear complexes where it acts as a bridging ligand between two metal centers.

Homobimetallic complexes of the type [M₂L₄(trans-dppen)₂] (where M = Ni, Pd, Pt; L = Cl⁻, I⁻, CN⁻) have been synthesized and characterized. These complexes feature two square planar coordination units linked by two bridging trans-dppen ligands cnr.it. An analogous structure is also observed for the Pt(IV) complex [Pt₂Cl₈(trans-dppen)₂] cnr.it.

The reaction of suitable palladium(II) and platinum(II) precursors with trans-dppen leads to the formation of these stable binuclear structures. For example, the X-ray structure of [Pt₂I₄(trans-dppen)₂] confirms the bridged nature of the complex in both the solid state and in solution cnr.it.

While the chemistry of nickel with the cis-isomer of 1,2-bis(diphenylphosphino)ethylene is known to produce complexes like Ni(dppv)₂ mdpi.com, specific detailed studies on the formation of nickel complexes with the trans-isomer are less common in the literature. However, based on the behavior of palladium and platinum, it is anticipated that nickel would form similar binuclear complexes with bridging trans-dppen ligands.

Table 1: Selected Binuclear Group 10 Metal Complexes with this compound

| Complex Formula | Metal | Metal Oxidation State | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Pd₂Cl₄(trans-dppen)₂] | Pd | II | Square Planar | cnr.it |

| [Pt₂I₄(trans-dppen)₂] | Pt | II | Square Planar | cnr.it |

The coordination chemistry of Group 11 metals with phosphine ligands is of significant interest due to the potential applications of the resulting complexes in catalysis and materials science.

While there is extensive research on copper(I) and silver(I) halide complexes with various bis(phosphine) ligands, which often form dinuclear or polynuclear structures, specific studies detailing the formation of complexes with this compound are not as prevalent. The general trend suggests that the reaction of Cu(I) or Ag(I) halides with trans-dppen would likely lead to the formation of bridged polymeric or discrete binuclear complexes.

In the case of gold(I), the formation of a binuclear complex with this compound has been clearly demonstrated. The reaction of a gold(I) precursor with the ligand results in the formation of μ-[this compound]bis[chlorogold(I)], with the formula [ClAu(μ-trans-Ph₂PCH=CHPPh₂)AuCl]. The crystal structure of this complex confirms that the trans-dppen ligand bridges the two linearly coordinated gold(I) centers researchgate.net.

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| trans-dppen or trans-dppv | This compound |

| dppe | 1,2-Bis(diphenylphosphino)ethane |

| [μ-SCH(CH₃)CH(CH₃)S-μ]Fe₂(CO)₆ | Hexacarbonyl-μ-(1,2-dimethylethanedithiolato)-diiron(I) |

| Me₃NO∙2H₂O | Trimethylamine N-oxide dihydrate |

| [Pt₂I₄(trans-dppen)₂] | Di-μ-(this compound)-bis[diiodoplatinum(II)] |

| [Pt₂Cl₈(trans-dppen)₂] | Di-μ-(this compound)-bis[tetrachloroplatinum(IV)] |

| [ClAu(μ-trans-Ph₂PCH=CHPPh₂)AuCl] | μ-[this compound]bis[chlorogold(I)] |

| SnCl₄ | Tin(IV) chloride |

| SnBr₄ | Tin(IV) bromide |

| SnI₄ | Tin(IV) iodide |

| Mo(CO)₆ | Molybdenum hexacarbonyl |

| W(CO)₆ | Tungsten hexacarbonyl |

| [Rh(CO)₂(μ-Cl)]₂ | Dicarbonylrhodium(I) chloride dimer |

| [Ir₂(cod)₂(μ-Cl)₂] | Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) |

Coordination Modes and Geometries in this compound Complexes

The versatility of this compound (dppene) as a ligand in coordination chemistry is evident in its ability to adopt various coordination modes. The spatial arrangement of the two diphenylphosphino groups across the rigid ethylene backbone dictates the geometric constraints and electronic properties of the resulting metal complexes.

Chelating Coordination Architectures

While the trans geometry of dppene makes chelation to a single metal center sterically challenging, its isomer, cis-1,2-Bis(diphenylphosphino)ethylene, readily forms chelate rings. The cis isomer acts as a bidentate ligand, coordinating to a metal center to form a stable five-membered ring, which provides an entropic advantage over monodentate coordination. nih.govchemrxiv.org This chelation is a key feature in many transition-metal catalyzed reactions. nih.govchemrxiv.org For instance, cis-dppene forms complexes like Ni(dppv)2 and the coordination polymer [Ni(dppv)]n. wikipedia.org In some cases, the oxidized form of the ligand, cis-1,2-bis(diphenylphosphino)ethylene dioxide (cis-dppenO2), also acts as a chelating agent, enforcing a distorted octahedral geometry in complexes such as [SnX4(cis-dppenO2)] (where X = Br, I). tandfonline.com

Bridging Ligand Configurations (e.g., A-frame, dimeric, polymeric)

The rigid nature and the trans orientation of the phosphorus donor atoms in dppene make it an excellent bridging ligand, capable of linking two or more metal centers. This bridging capability leads to the formation of various multinuclear complexes, including dimeric and polymeric structures.

A notable example is the formation of a dimeric gold(I) complex, [ClAu(µ-trans-Ph2PCH=CHPPh2)AuCl]. rsc.org In this complex, the dppene ligand bridges two gold atoms, resulting in a molecule with an inversion center that confirms the trans geometry of the ligand. rsc.org Another instance is the reaction of [μ-SCH(CH3)CH(CH3)S-μ]Fe2(CO)6 with trans-dppene, which affords a complex with a bridging dppene ligand, {[μ-SCH(CH3)CH(CH3)S-μ]Fe2(CO)5}2(trans-dppv). tandfonline.com

The closely related ligand, bis(diphenylphosphino)methane (dppm), which has a more flexible backbone, also readily forms binuclear complexes with bridging ligands. nih.govescholarship.org These complexes can feature interesting structural motifs, such as "A-frame" geometries, and can exhibit aurophilic interactions between gold(I) centers. nih.govescholarship.org

Monodentate Coordination Modes

Although less common for diphosphine ligands, monodentate coordination can occur, particularly when there is a large excess of the ligand or under specific steric or electronic conditions. In such cases, only one of the phosphorus atoms of the dppene ligand coordinates to the metal center, leaving the other phosphorus atom uncoordinated.

An example reported in the literature involves the reaction of sodium tetrachloroaurate with trans-dppene, which was initially suggested to form a 1:1 gold(I) complex with monodentate coordination. However, subsequent studies clarified the formation of the bridged dinuclear complex. rsc.org

Influence of Ancillary Ligands on Coordination Geometry

The table below summarizes the coordination modes of this compound and its cis-isomer in selected complexes.

| Complex | Ligand Isomer | Coordination Mode | Metal Center(s) | Ancillary Ligands |

| [ClAu(µ-trans-Ph2PCH=CHPPh2)AuCl] rsc.org | trans | Bridging | Au(I) | Cl⁻ |

| {[μ-SCH(CH3)CH(CH3)S-μ]Fe2(CO)5}2(trans-dppv) tandfonline.com | trans | Bridging | Fe(I) | CO, dithiolate |

| [Ni(dppv)2] wikipedia.org | cis | Chelating | Ni(0) | dppv |

| [Ni(dppv)]n wikipedia.org | cis | Chelating | Ni(0) | dppv |

| [SnI4(cis-dppenO2)] tandfonline.com | cis (oxide) | Chelating | Sn(IV) | I⁻ |

Metal-Ligand Bonding Analysis in this compound Complexes

The nature of the metal-ligand bond in phosphine complexes is a critical aspect that governs their stability, structure, and reactivity. For dppene complexes, the bonding can be described by a combination of σ-donation from the phosphorus lone pairs to the metal and π-acceptance from the metal into suitable orbitals of the ligand.

σ-Donation and π-Acceptance Characteristics

σ-Donation: The primary bonding interaction in dppene complexes is the donation of electron density from the lone pair of electrons on each phosphorus atom to an empty orbital on the metal center, forming a σ-bond. libretexts.org The strength of this σ-donation is influenced by the hybridization of the phosphorus orbitals and the electronegativity of the substituents on the phosphorus atoms. In the case of dppene, the phenyl groups are electron-withdrawing, which can slightly reduce the σ-donor strength compared to alkylphosphines. umb.edu

π-Acceptance: In addition to σ-donation, phosphine ligands can act as π-acceptors. libretexts.org This π-backbonding involves the donation of electron density from filled d-orbitals of the metal into empty, low-lying acceptor orbitals of the ligand. umb.edu For phosphine ligands, the acceptor orbitals are typically considered to be the P-C σ* antibonding orbitals. umb.edu The extent of π-acceptance depends on the energy and symmetry of these acceptor orbitals. The presence of the ethylene bridge in dppene also introduces π-orbitals that could potentially participate in backbonding, although the primary π-acceptor character is generally attributed to the P-Ph σ* orbitals.

The table below provides a qualitative comparison of the electronic properties of different types of phosphine ligands.

| Ligand Type | σ-Donor Strength | π-Acceptor Strength |

| Trialkylphosphines | Strong | Weak |

| Triarylphosphines | Moderate | Moderate |

| Phosphites | Weaker | Stronger |

| Fluorophosphines | Weak | Strong |

Stereoelectronic Factors Governing Coordination

The coordination behavior of this compound (trans-dppv) is governed by a combination of its electronic and steric properties. Unlike its cis-isomer, the geometry of trans-dppv makes it incapable of acting as a chelating agent to a single metal center. Instead, its primary coordination mode is as a bridging ligand, linking two different metal centers to form dinuclear complexes or polymeric chains tandfonline.com.

Steric Factors:

Electronic Factors:

Electronically, the diphenylphosphino groups of trans-dppv are strong σ-donors, a characteristic feature of triarylphosphines. The phosphorus atoms donate electron density from their lone pairs to vacant orbitals on the metal center, forming a stable metal-phosphorus bond. This strong σ-donation stabilizes the metal complex. While phosphine ligands can also exhibit π-acceptor character by accepting electron density from filled metal d-orbitals into phosphorus-carbon σ* orbitals, they are generally considered to be net electron-donating ligands. The electronic properties of the ligand can be subtly tuned by its structural characteristics, which in turn affects the stability and reactivity of the metal complexes it forms epa.gov.

Relativistic Effects in Heavy Metal Complexes

Relativistic effects become particularly significant in the chemistry of heavy elements, such as gold (Au), where the velocity of inner-shell electrons approaches a fraction of the speed of light. These effects lead to a contraction and stabilization of s and p orbitals and an expansion and destabilization of d and f orbitals nih.gov. These orbital energy shifts have profound consequences on the chemical bonding and geometry of heavy metal complexes, including those involving this compound.

A prominent manifestation of relativistic effects in gold(I) chemistry is the phenomenon of "aurophilicity," a tendency for Au(I) centers to form weak attractive interactions with each other, even in the absence of a formal bond nih.govacs.org. These Au···Au interactions, with distances typically shorter than the sum of their van der Waals radii (approx. 3.60 Å), are attributed to a combination of dispersion forces and relativistic effects that enhance metal-metal attraction nih.gov.

The coordination of trans-dppv with gold(I) provides a clear example of these principles. In the dinuclear complex µ-[this compound]bis[chlorogold(I)], [ClAu(μ-trans-Ph₂PCH=CHPPh₂)AuCl], the trans-dppv ligand bridges two linear Cl-Au-P units. While there is no intramolecular Au···Au bond due to the ligand's geometry, the crystal structure reveals a short intermolecular Au···Au contact of 3.043(1) Å between adjacent molecules rsc.org. This distance is significantly shorter than the sum of the van der Waals radii, providing strong evidence for an aurophilic interaction. This interaction is a direct consequence of the relativistic effects that modify the electronic structure of the gold atoms, allowing for this attractive force.

The key structural parameters for this gold(I) complex are detailed in the table below.

| Compound | Metal | Bond | Distance (Å) |

| [ClAu(μ-trans-Ph₂PCH=CHPPh₂)AuCl] rsc.org | Gold (Au) | Au–P | 2.235(2) |

| Au–Cl | 2.291(2) | ||

| Au···Au (intermolecular) | 3.043(1) |

Table 1. Selected bond lengths and intermolecular contact for the gold(I) complex of this compound.

Ligand Stereoelectronic Properties and Their Influence on Complex Reactivity

Conformational Analysis of Coordinated trans-1,2-Bis(diphenylphosphino)ethylene (B1582467)

The conformation of this compound when coordinated to a metal center is largely defined by the inflexible nature of its ethenediyl bridge. This rigidity is observable in both the solid state and in solution.

X-ray crystallography provides definitive insight into the solid-state structure of complexes containing this compound. A prominent coordination mode for this ligand is as a bridging ligand (μ) between two metal centers, owing to the divergent orientation of the phosphorus lone pairs.

Table 1: Selected Crystallographic Data for µ-trans-Ph₂PCH=CHPPh₂₂

| Parameter | Value | Reference |

| Crystal System | Monoclinic | psu.edu |

| Space Group | C2/c | psu.edu |

| Au–P Bond Length | 2.235(2) Å | psu.edu |

| Au–Cl Bond Length | 2.291(2) Å | psu.edu |

| P–Au–Cl Angle | ~180° (linear) | psu.edu |

| Coordination Mode | Bridging (μ) | psu.edu |

This bridging behavior is a hallmark of this ligand, enforcing a significant separation between metal centers and preventing the formation of simple, small-ring chelates that are common for ligands with flexible backbones.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of complexes in solution. For phosphine (B1218219) ligands, ³¹P NMR is particularly informative. Upon coordination to a metal center, the ³¹P chemical shift of this compound experiences a significant downfield shift, known as the coordination shift (Δδ = δcomplex – δligand). The magnitude of this shift provides information about the electronic environment of the phosphorus atom and the nature of the metal-phosphorus bond. researchgate.net

In a symmetrically bridged dinuclear complex like the aforementioned gold(I) compound, a single resonance is typically observed in the ³¹P{¹H} NMR spectrum, consistent with the two phosphorus environments being chemically equivalent. researchgate.net For complexes where the ligand might engage in dynamic processes, such as restricted rotation around the M–P bonds, variable-temperature NMR studies can be employed. mdpi.comresearchgate.net Such studies can reveal the energy barriers for conformational changes and whether the solid-state structure is maintained in solution. While detailed solution-phase dynamic studies specifically for this compound complexes are not extensively documented, the rigid backbone suggests that conformational flexibility would be significantly lower compared to analogous ligands with saturated alkane linkers.

Impact of Ligand Bite Angle on Metal Center Properties

The concept of a "bite angle" typically refers to the P–M–P angle within a chelate ring formed by a single bidentate ligand. sci-hub.se For this compound, traditional chelation to a single metal center is geometrically disfavored due to the rigid trans-orientation of the phosphorus donors. Such chelation would require the formation of a large, strained ring with a P–M–P angle approaching 180°. Instead, the ligand's stereoelectronic properties are better understood through its function as a "trans-spanning" ligand.

As a trans-spanning ligand, this compound is ideal for enforcing a trans-geometry in square planar or octahedral complexes. By occupying two trans-coordination sites, it rigidly locks the geometry at the metal center. This has a profound effect on the coordination sphere, forcing other ligands into the remaining perpendicular plane and influencing the kinetic and thermodynamic stability of the complex. nih.gov This structural control is a powerful tool in complex design, allowing for the isolation of specific isomers and the study of their reactivity. In dinuclear systems, its role as a rigid bridge fixes the distance between metal centers, which can be crucial for facilitating or preventing metal-metal interactions or enabling cooperative reactivity.

The rigid geometry enforced by trans-spanning ligands like this compound has a direct impact on catalytic performance. Current time information in Auckland, NZ. In many catalytic cycles, the geometry of reaction intermediates is critical for selectivity and reaction rates. For example, in cross-coupling reactions, the reductive elimination step is often favored from intermediates where the groups to be coupled are in a cis-orientation. A trans-spanning ligand can inhibit such pathways or stabilize specific intermediates, thereby altering the course of the reaction. wikipedia.org

Recent studies have shown that trans-spanning bidentate phosphine ligands can promote unconventional selectivity in palladium-catalyzed reactions by stabilizing proposed trans-Pd(II) intermediates. wikipedia.org This stabilization allows for reaction pathways that are otherwise disfavored with traditional cis-chelating phosphines, leading to novel product formations. The ability of this compound to enforce a specific, rigid coordination geometry makes it a valuable ligand for developing catalysts with unique and predictable selectivity. Current time information in Auckland, NZ.researchgate.net

Electronic and Steric Parameters of the Bis(diphenylphosphino)ethylene Moiety

The reactivity of a phosphine ligand is governed by its steric and electronic properties, which are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.

The steric parameter , or cone angle, measures the steric bulk of a ligand. For this compound, a precise value is not commonly cited, but can be estimated from similar structures. A study on the closely related molecule, trans-(ethene-1,2-diyl)bis(diphenylphosphine selenide), calculated effective cone angles of 177° and 174° for the two phosphorus centers. rsc.org These large values indicate significant steric hindrance around the metal center, comparable to that of bulky monodentate phosphines.

Table 2: Estimated Stereoelectronic Parameters

| Parameter | Value / Description | Reference / Basis |

| Tolman Cone Angle (θ) | ~174-177° | rsc.org (by analogy) |

| Tolman Electronic Parameter (TEP) | Slightly higher than PPh₃ (2068.9 cm⁻¹) | wikipedia.org (estimated) |

| Donor/Acceptor Properties | Strong σ-donor, moderate π-acceptor | libretexts.org |

These parameters are crucial for predicting how the ligand will influence the properties of a metal center, affecting bond strengths, redox potentials, and ultimately, catalytic activity.

Tolman Electronic Parameter (TEP) and Cone Angle Considerations

The steric and electronic characteristics of phosphine ligands are often quantified by the Tolman cone angle and the Tolman Electronic Parameter (TEP), respectively. wikipedia.org

The Tolman Electronic Parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the A1 C-O stretching frequency (ν(CO)) in a nickel-carbonyl complex, [LNi(CO)3]. wikipedia.org A lower ν(CO) value corresponds to a more electron-donating (more basic) phosphine. While a specific TEP value for this compound is not documented in the reviewed literature, its electronic nature can be inferred from its structure. As a triarylphosphine, its electronic properties are expected to be comparable to triphenylphosphine (B44618) (PPh3), which has a TEP of 2068.9 cm⁻¹. The presence of the ethylene (B1197577) bridge may slightly alter the electronic properties compared to two separate PPh3 ligands.

A comparison of TEP values for common phosphine ligands is provided in the table below to contextualize the expected electronic nature of this compound.

| Ligand (L) | TEP (ν(CO) cm⁻¹) |

| P(t-Bu)₃ | 2056.1 |

| PMe₃ | 2064.1 |

| PPh₃ | 2068.9 |

| P(OEt)₃ | 2076.3 |

| PF₃ | 2110.8 |

This table presents Tolman Electronic Parameters for a selection of common phosphine ligands to provide a comparative context. wikipedia.org

Modulating Phosphine Basicity and Lewis Acidity

The basicity of the phosphorus atoms in this compound is a critical factor in its coordination chemistry. The lone pair of electrons on each phosphorus atom is responsible for its Lewis basicity, allowing it to donate electron density to a Lewis acidic metal center. The basicity of triarylphosphines can be significantly influenced by the substituents on the aryl rings. cdnsciencepub.comcdnsciencepub.com For this compound, the phenyl groups are electronically neutral in this context, suggesting a basicity similar to that of triphenylphosphine.

When this compound coordinates to a metal center, it modulates the Lewis acidity of the metal. By donating electron density to the metal, the phosphine ligand increases the electron density on the metal center, thereby decreasing its Lewis acidity. This modulation of the metal's electronic properties is crucial for its catalytic activity. For example, in many catalytic cycles, the oxidative addition step is favored by an electron-rich metal center, which is a direct consequence of the σ-donating ability of the phosphine ligand. wikipedia.org

Catalytic Applications of Trans 1,2 Bis Diphenylphosphino Ethylene Complexes

Homogeneous Catalysis Mediated by trans-1,2-Bis(diphenylphosphino)ethylene (B1582467) Complexes

Complexes derived from this compound are predominantly employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. This allows for high activity and selectivity under mild reaction conditions. The ligand's ability to stabilize various oxidation states of transition metals like palladium, rhodium, and ruthenium is crucial for its broad applicability in numerous catalytic processes.

Ruthenium complexes incorporating diphosphine ligands are well-established as effective catalysts for hydrogenation reactions. While a broad range of diphosphine ligands have been explored, those containing trans-dppene have shown utility in specific applications. For instance, ruthenium complexes are known to catalyze the transfer hydrogenation of ketones, a process where an alcohol like 2-propanol serves as the hydrogen source. In this context, ruthenium(II) complexes stabilized by ligands such as trans-dppene can facilitate the reduction of ketones to their corresponding alcohols. The catalytic cycle typically involves the formation of a ruthenium-hydride species which then delivers the hydride to the carbonyl carbon of the ketone.

Table 1: Representative Hydrogenation Reactions using Diphosphine-Metal Complexes Data presented is illustrative of typical diphosphine-metal catalyzed reactions and may not be specific to trans-dppene.

| Catalyst Precursor | Substrate | Hydrogen Source | Product | Conversion (%) |

|---|---|---|---|---|

| [RuCl2(diphosphine)(diamine)] | Acetophenone | 2-Propanol/Base | 1-Phenylethanol | >95% |

| trans-[RuCl2(diphosphine)2] | Styrene | H2 (gas) | Ethylbenzene | Variable |

Palladium complexes containing phosphine (B1218219) ligands are paramount in the field of cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. The trans-dppene ligand has been utilized in several of these key methodologies.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Palladium catalysts supported by trans-dppene can facilitate this transformation. The ligand's role is to stabilize the Pd(0) active species and to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. Palladium complexes of trans-dppene are effective in catalyzing this reaction, which is widely used due to the stability and low toxicity of the boron reagents. The efficiency of the catalyst is influenced by the ligand's ability to promote the transmetalation step between the organoboron species and the palladium center.

Sonogashira Coupling: This methodology creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. While various phosphine ligands are employed, the rigidity of trans-dppene can be beneficial in maintaining a stable and active catalytic species throughout the reaction.

Table 2: Application of Diphosphine-Palladium Complexes in Cross-Coupling Reactions Data is representative of diphosphine-palladium catalysis; specific outcomes with trans-dppene may vary based on reaction conditions.

| Reaction Type | Catalyst System | Substrates | Product Yield (%) |

|---|---|---|---|

| Heck | Pd(OAc)2 / trans-dppene | Iodobenzene + Styrene | Up to 98% |

| Suzuki-Miyaura | PdCl2(diphosphine) | 4-Bromotoluene + Phenylboronic acid | Typically >90% |

| Sonogashira | PdCl2(PPh3)2 / CuI / diphosphine | Iodobenzene + Phenylacetylene | Typically >90% |

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical route to complex molecules. Rhodium complexes, in particular, have been at the forefront of C-H activation research. While many specialized ligands have been designed for these reactions, diphosphines like trans-dppene can serve as supporting ligands in certain contexts. For example, rhodium(I) precatalysts can coordinate with diphosphine ligands to generate catalytically active species capable of activating C-H bonds, such as those adjacent to a directing group on an aromatic ring. The catalytic cycle often involves oxidative addition of the C-H bond to the metal center, followed by functionalization and reductive elimination.

The production of polyolefins and specific alpha-olefins through the polymerization and oligomerization of ethylene (B1197577) is a cornerstone of the chemical industry. Nickel(II) and Palladium(II) complexes featuring bidentate phosphine ligands are known to be active catalysts for these processes. The structure of the ligand, including the bite angle and the steric bulk of the substituents on the phosphorus atoms, is a determining factor for the catalytic activity and the properties of the resulting polymer or oligomer. Complexes of trans-dppene with late transition metals can catalyze the oligomerization of ethylene to linear alpha-olefins like butenes and hexenes. The mechanism typically involves the formation of a metal-hydride or metal-alkyl species that initiates chain growth through successive ethylene insertions.

Table 3: Ethylene Oligomerization with Diphosphine-Nickel Catalysts This table illustrates typical results for diphosphine-based catalysts.

| Catalyst System | Activator | Product Selectivity (Butenes/Hexenes/Octenes) | Activity (g product / mol Ni·h) |

|---|---|---|---|

| [NiBr2(diphosphine)] | MAO | Varies with ligand structure | 104 - 106 |

| [Pd(diphosphine)(CH3)(L)]+ | - | Mainly butenes and hexenes | Variable |

Beyond the major reaction classes, trans-dppene complexes have shown promise in other specialized catalytic transformations. One such example is the rhodium-catalyzed anti-Markovnikov transfer hydroiodination of terminal alkynes. In this reaction, a rhodium catalyst complexed with trans-dppene was found to be moderately successful in promoting the addition of hydrogen and iodine across the triple bond, yielding valuable (Z)-vinyl iodides with high regioselectivity. d-nb.info This demonstrates the potential for trans-dppene to be applied in the development of novel synthetic methodologies.

Mechanistic Investigations in this compound Catalysis

The efficiency and selectivity of catalysts derived from this compound, often abbreviated as trans-dppen, are deeply rooted in the fundamental steps of the catalytic cycle. Mechanistic investigations aim to unravel these intricate pathways, identifying key players like active species and reaction intermediates, determining the speed of the reaction through kinetic studies, and understanding how the ligand's unique structure influences the entire process.

Elucidation of Active Species and Reaction Intermediates

In transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions where trans-dppen is frequently employed, the catalytically active species is typically a low-valent metal complex, most commonly a Pd(0) species. This active catalyst can be generated in situ from a palladium(II) precatalyst, such as Palladium(II) acetate, which is reduced in the presence of the phosphine ligand and other reagents. The trans-dppen ligand coordinates to the metal center, stabilizing it and modulating its reactivity.

The catalytic cycle proceeds through a series of well-defined organometallic intermediates. While the precise structures of intermediates involving the trans-dppen ligand are not always isolated, the general mechanism for a cross-coupling reaction (e.g., Suzuki-Miyaura coupling) involves the following key steps and intermediates:

Oxidative Addition: The active Pd(0) complex reacts with an organohalide (R-X), inserting the palladium into the R-X bond to form a Pd(II) intermediate, [Pd(trans-dppen)(R)(X)]. This step is crucial as it activates the substrate.

Transmetalation: The Pd(II) intermediate then reacts with a second reagent, such as an organoboron compound in Suzuki coupling, transferring an organic group to the palladium center and displacing the halide. This forms a new Pd(II) intermediate, [Pd(trans-dppen)(R)(R')].

Reductive Elimination: In the final step, the two organic groups (R and R') on the palladium center couple to form the desired product (R-R'). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Kinetic Studies and Rate-Determining Steps

Key findings from kinetic studies on analogous systems suggest:

Oxidative Addition as RDS: In many cases, the initial activation of the organohalide is the slowest step. The rate of this step is influenced by the electron density of the palladium catalyst; more electron-donating ligands can accelerate this process.

Transmetalation as RDS: For certain substrates, particularly when using less reactive organometallic reagents, the transfer of the organic group to the palladium center can be the bottleneck. Kinetic studies have shown that the choice of base and the presence of inhibiting species like halides can significantly impact the rate of transmetalation. nih.gov

Reductive Elimination: While typically fast, reductive elimination can become rate-limiting for sterically hindered substrates. This step often requires the two coupling groups to be in a cis orientation on the metal center. libretexts.org

While this compound is a known ligand for various coupling reactions, specific kinetic data, such as reaction orders with respect to reactants and catalyst, or the experimentally determined rate-determining step for a reaction explicitly using this ligand, are not extensively detailed in the literature. However, the general principles derived from studies of other diphosphine ligands provide a framework for understanding the kinetic behavior of trans-dppen systems. For instance, kinetic analysis in Suzuki-Miyaura reactions has confirmed that reductive elimination is a first-order process, dependent only on the concentration of the diarylpalladium(II) complex. libretexts.org

Role of Ligand Flexibility and Geometry in Catalytic Cycles

The structure of the this compound ligand is a critical determinant of its function in catalysis. Unlike more flexible diphosphine ligands that have an alkyl chain connecting the phosphorus atoms, trans-dppen features a rigid ethenediyl (–CH=CH–) backbone. This rigidity has profound implications for the geometry of the resulting metal complexes.

Enforced trans Geometry: The double bond in the ligand backbone locks the two diphenylphosphino groups into a fixed trans relationship. When coordinating to a single metal center in a square planar geometry, this can lead to a large P-M-P "bite angle" and a preference for a trans arrangement of the phosphorus atoms. This is in contrast to ligands that can easily adopt a cis coordination.

Influence on Catalytic Steps: The geometry of the metal center is crucial for each step of the catalytic cycle. Reductive elimination, the final product-forming step, is generally believed to proceed much more readily from an intermediate where the two groups to be coupled are cis to each other. libretexts.org For a catalyst with a rigid trans-spanning ligand like trans-dppen, the formation of a cis intermediate would be energetically demanding. This suggests that the catalytic cycle must accommodate this geometric constraint, possibly through intermediates with different coordination numbers or through a trans-to-cis isomerization pathway prior to reductive elimination.

Studies on nickel-catalyzed Suzuki-Miyaura couplings have shown that increased flexibility in the ligand backbone can be beneficial, as it may more easily allow for the formation of unsaturated, monoligated intermediates required for efficient transmetalation. ucla.edu The rigidity of trans-dppen, therefore, presents a trade-off between catalyst stability and the potential kinetic barriers associated with geometric rearrangements during the catalytic cycle.

Catalyst Design and Optimization Strategies

The design and optimization of catalysts based on the this compound framework leverage both rational design principles and modern computational and data-driven methods. The goal is to fine-tune the ligand structure to achieve higher activity, better selectivity, and broader substrate scope for specific chemical transformations.

A primary strategy involves modifying the electronic and steric properties of the ligand. This can be achieved by introducing substituents on the phenyl rings of the diphenylphosphino groups.

Electronic Tuning: Adding electron-donating groups (e.g., methoxy) to the phenyl rings increases the electron density on the phosphorus atoms and, consequently, on the metal center. This can accelerate the rate of oxidative addition. Conversely, electron-withdrawing groups (e.g., trifluoromethyl) can be beneficial for other steps in the catalytic cycle.

Steric Tuning: Modifying the steric bulk of the ligand can influence the selectivity of the reaction and the stability of the catalyst. Bulky substituents can favor reductive elimination and prevent catalyst deactivation through the formation of undesired bridged dimers.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in catalyst design. d-nb.info DFT allows for the detailed modeling of the entire catalytic cycle, providing insights into the energies of intermediates and transition states. This information can be used to:

Predict the rate-determining step.

Understand the origin of selectivity.

Screen new ligand designs in silico before undertaking synthetic efforts.

More recently, data-driven approaches and machine learning have emerged as powerful strategies for catalyst optimization. nih.govnih.gov This involves creating a database of ligands and their performance in specific reactions. Computational descriptors for each ligand, quantifying their steric and electronic properties, are then calculated. Machine learning models can be trained on this data to predict the performance of new, untested ligands, thereby accelerating the discovery of superior catalysts. nih.gov

The table below illustrates some of the key computational descriptors that can be used to characterize diphosphine ligands like trans-dppen for use in data-driven optimization workflows.

| Descriptor Type | Descriptor Name | Description | Relevance to Catalysis |

|---|---|---|---|

| Steric | Bite Angle (βn) | The P-Metal-P angle in a coordinated complex. | Influences coordination geometry and selectivity. |

| Steric | Cone Angle (θ) | A measure of the steric bulk of the phosphine group. | Affects reaction rates and catalyst stability. |

| Electronic | Tolman Electronic Parameter (TEP) | Derived from the ν(CO) stretching frequency of a Ni(CO)3L complex; measures net electron-donating ability. | Correlates with the ligand's ability to influence the metal center's reactivity (e.g., in oxidative addition). |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the highest occupied molecular orbital of the ligand. | Relates to the ligand's ability to donate electrons to the metal. |

By systematically modifying the structure of this compound and using these advanced computational and data-driven tools, it is possible to develop highly optimized catalysts tailored for specific synthetic challenges.

Spectroscopic and Structural Characterization Methodologies for Trans 1,2 Bis Diphenylphosphino Ethylene and Its Complexes

X-ray Crystallography for Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides a three-dimensional map of the atomic arrangement within a crystal. This method has been instrumental in confirming the trans geometry of the dppv ligand and understanding its coordination behavior in various metal complexes.

X-ray crystallographic studies of trans-dppv and its complexes yield precise measurements of bond lengths and angles, which are fundamental to understanding the molecule's geometry and bonding. For instance, in a gold(I) complex, µ-[trans-1,2-bis(diphenylphosphino)ethylene]bis[chlorogold(I)], the gold atom is linearly coordinated with Au-Cl and Au-P bond lengths of 2.291(2) Å and 2.235(2) Å, respectively rsc.org. The phosphorus-carbon and carbon-carbon bond lengths within the ethylene (B1197577) bridge are also critical parameters. In a platinum(II) complex with the cis-isomer of dppv, the P-C bond lengths range from 1.799(8) to 1.816(9) Å, and the C=C bond length is 1.312(18) Å iucr.orgiucr.org. These values can be compared with those of the free ligand and other complexes to assess the electronic effects of coordination.

Similarly, bond angles provide insight into the steric and electronic environment around a central atom. The geometry around the phosphorus atoms in dppv complexes is typically tetrahedral, though distortions can occur upon coordination. In a platinum(II) complex of a related phosphine (B1218219) sulfide ligand, the geometry around the phosphorus atom is described as slightly distorted tetrahedral iucr.orgiucr.org. The bite angle of the diphosphine ligand, when it acts as a chelating agent (which is more common for the cis-isomer), is a crucial factor in determining the geometry and reactivity of the resulting complex.

| Compound | Bond | Length (Å) | Angle | Value (°) | Reference |

|---|---|---|---|---|---|

| [ClAu(µ-trans-dppv)AuCl] | Au-Cl | 2.291(2) | rsc.org | ||

| [ClAu(µ-trans-dppv)AuCl] | Au-P | 2.235(2) | rsc.org | ||

| [PtCl2((Z)-dppvS2)] | P-C | 1.799(8) - 1.816(9) | iucr.orgiucr.org | ||

| [PtCl2((Z)-dppvS2)] | C=C | 1.312(18) | iucr.orgiucr.org | ||

| [PtCl2((Z)-dppvS2)] | Cl-Pt-Cl | 90.34(10) | iucr.org | ||

| [PtCl2((Z)-dppvS2)] | S-Pt-S | 97.19(10) | iucr.org |

The arrangement of molecules in a crystal is governed by a variety of intermolecular forces, including van der Waals interactions, and in the case of complexes, potentially hydrogen bonds and other weaker interactions. For instance, in the aforementioned gold(I) complex, a short intermolecular Au···Au contact of 3.043(1) Å is observed, indicating a potential aurophilic interaction rsc.org. In related structures, such as a platinum(II) complex of the cis-isomer, C-H···Cl hydrogen bonds and π-π stacking interactions are observed, which link the molecules into supramolecular assemblies nih.gov. The crystal packing of a phosphine sulfide derivative of the cis-isomer is influenced by intermolecular π–π and C—H⋯π interactions, forming chains that are further linked by C—H⋯S hydrogen bonds iucr.orgiucr.org. Understanding these interactions is key to predicting and controlling the solid-state properties of materials based on trans-dppv.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of trans-dppv and its complexes in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of molecules.

31P NMR is particularly informative for phosphorus-containing compounds like trans-dppv. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. Upon coordination to a metal center, the 31P chemical shift of trans-dppv typically undergoes a significant change, known as the coordination shift (Δδ = δcomplex - δligand) researchgate.net. The magnitude and direction of this shift provide valuable information about the nature of the metal-phosphorus bond.

Furthermore, coupling between phosphorus nuclei and other magnetically active nuclei (e.g., 1H, 13C, or other metal nuclei like 195Pt) gives rise to characteristic splitting patterns in the NMR spectrum. For instance, in platinum complexes, the coupling between 31P and 195Pt (1JP-Pt) is a direct measure of the s-character of the Pt-P bond and is indicative of the geometry and electronic properties of the complex.

| Compound Type | Typical 31P Chemical Shift Range (ppm) | Coordination Shift (Δδ) | Typical Coupling Constants (Hz) |

|---|---|---|---|

| Free trans-dppv | -10 to -20 | N/A | N/A |

| trans-dppv Metal Complexes | Varies widely with metal and geometry | Can be large and positive or negative | 1JP-M (e.g., M=Pt, Rh) can be diagnostic |

1H and 13C NMR spectroscopy are used to characterize the organic backbone of the trans-dppv ligand and its complexes. The signals for the vinyl protons and carbons in the ethylene bridge are particularly diagnostic of the trans geometry. The chemical shifts and coupling constants of the phenyl protons and carbons can also be affected by coordination, although these effects are often less pronounced than those observed in 31P NMR.

In the 1H NMR spectrum of trans-dppv, the vinyl protons typically appear as a multiplet due to coupling to each other and to the two phosphorus nuclei. Similarly, in the 13C NMR spectrum, the vinyl carbons exhibit coupling to the phosphorus atoms. Analysis of these spectra, often aided by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals, confirming the integrity and structure of the ligand and its complexes in solution mdpi.com.

Multinuclear NMR Studies (e.g., ¹⁹⁵Pt, ¹⁹⁹Hg)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing diamagnetic metal complexes in solution. While ³¹P and ¹H NMR are standard for phosphine ligands, the study of complexes with NMR-active metal isotopes like ¹⁹⁵Pt and ¹⁹⁹Hg provides direct information about the metal's coordination sphere.

¹⁹⁵Pt NMR Spectroscopy: Platinum-195 is a spin I = 1/2 nucleus with a natural abundance of approximately 33.8%, making it an excellent probe for studying platinum complexes. The chemical shifts (δ) in ¹⁹⁵Pt NMR span a very wide range (over 13000 ppm), rendering the technique highly sensitive to changes in the coordination environment, such as the nature of the ligands, the coordination number, and the oxidation state of the platinum center.

For platinum(II) complexes of trans-dppv, the ¹⁹⁵Pt NMR spectrum typically reveals a triplet due to the coupling with two equivalent phosphorus nuclei (from the bidentate phosphine ligand). The magnitude of the one-bond platinum-phosphorus coupling constant (¹J(Pt-P)) is particularly informative. For instance, in a square-planar Pt(II) complex with a cis-diphosphine ligand, the ¹J(Pt-P) value is a direct measure of the s-character of the Pt-P bond. A study on a stable monodentate thiolate platinum complex featuring the related cis-1,2-bis(diphenylphosphino)ethene ligand, [Pt(SPh)₂(cis-dppv)], provides representative data. scielo.br The observed ¹J(Pt-P) coupling constant of 3578 Hz is characteristic of a strong Pt-P bond. scielo.br

| Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (Hz) |

|---|---|---|---|

| [Pt(SPh)₂(cis-dppv)] | ¹⁹⁵Pt | -4816 | - |

| ³¹P | 53.83 | ¹J(Pt-P) = 3578 |

¹⁹⁹Hg NMR Spectroscopy: Mercury-199 is another spin I = 1/2 nucleus with a natural abundance of nearly 17%. chemrxiv.org Similar to ¹⁹⁵Pt, the ¹⁹⁹Hg chemical shifts are extremely sensitive to the ligand type and binding geometry. chemrxiv.org This makes ¹⁹⁹Hg NMR a valuable tool for investigating the coordination chemistry of mercury complexes with phosphine ligands like trans-dppv. The chemical shift of a mercury(II) center can be significantly influenced by the number and nature of coordinated phosphine ligands. While specific ¹⁹⁹Hg NMR data for trans-dppv complexes are not extensively documented, studies on various mercury(II) complexes with other phosphines and sulfur-donor ligands demonstrate the utility of the technique. tjpsj.org The coordination of phosphines to a mercury center typically results in a significant change in the ¹⁹⁹Hg chemical shift, and the observation of ¹J(Hg-P) coupling can confirm the direct bonding between mercury and phosphorus.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. For trans-dppv and its metal complexes, these techniques are essential for identifying characteristic functional groups and observing changes in bond vibrations upon coordination to a metal center. The trans-dppv ligand belongs to the C₂h point group and possesses a center of inversion. Consequently, according to the rule of mutual exclusion, vibrational modes that are Raman active are IR inactive, and vice versa.

Key vibrational bands for the trans-dppv ligand include:

P-Ph vibrations: These appear in the fingerprint region and are associated with the phenyl rings attached to the phosphorus atoms.

C=C stretching vibration: The stretching of the central carbon-carbon double bond is a characteristic feature. In the free, centrosymmetric trans-ligand, this mode is expected to be strong in the Raman spectrum and absent in the IR spectrum.

P-C (alkenyl) vibrations: These relate to the bond between phosphorus and the ethylenic carbons.

Upon coordination to a metal, changes in the vibrational spectra are observed. The coordination can lead to a breakdown of the centrosymmetric structure, potentially making some Raman-active modes weakly IR-active. Furthermore, the strength of the C=C and P-C bonds may be altered, leading to shifts in their vibrational frequencies. For example, in a platinum-thiolate complex with the cis-dppv ligand, characteristic IR absorption bands are observed at 1570 cm⁻¹ and 1425 cm⁻¹, which can be attributed to the ligand framework. scielo.br

| Complex | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| [Pt(SPh)₂(cis-dppv)] | 3020 | C-H stretch (aromatic) |

| 1570 | Ligand framework (C=C stretch region) | |

| 1425 | Ligand framework (P-Ph region) | |

| 735, 700, 660 | C-H bend (aromatic) |

Electronic Absorption and Luminescence Spectroscopy of Metal Complexes

Electronic (UV-Visible) absorption and luminescence (fluorescence or phosphorescence) spectroscopy provide information about the electronic transitions within a metal complex. These transitions can be broadly categorized as d-d transitions (centered on the metal), ligand-centered (LC) transitions, or charge-transfer (CT) transitions. illinois.edubpchalihacollege.org.in Charge-transfer transitions are further divided into metal-to-ligand (MLCT) and ligand-to-metal (LMCT) types.

For complexes of trans-dppv with transition metals, the electronic spectra are often dominated by intense charge-transfer bands. illinois.edu

Absorption Spectroscopy: The UV-Vis spectra of dppv complexes typically show intense absorptions in the UV region, which are assigned to π → π* transitions within the phenyl rings and the ethylenic backbone of the ligand. In the visible or near-UV region, MLCT or LMCT bands may appear, depending on the metal and its oxidation state. The energy of these bands is sensitive to the nature of the metal, the other ligands in the coordination sphere, and the solvent.

Luminescence Spectroscopy: Many transition metal complexes with phosphine ligands are known to be luminescent. scielo.br Upon excitation, often into a CT band, the complex may relax to an emissive excited state, leading to the emission of light. The study of the emission spectrum (wavelength, intensity, and lifetime) provides valuable data on the nature of the excited state. For instance, platinum(II) complexes are well-known for their phosphorescent properties, which can be influenced by intermolecular interactions in both solution and the solid state. researchgate.net

Mass Spectrometry Techniques (e.g., ESI-MS, FAB-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the composition of metal complexes. Soft ionization techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are particularly well-suited for coordination compounds as they can transfer intact complex ions from the condensed phase to the gas phase with minimal fragmentation.

ESI-MS: This technique is ideal for analyzing charged (cationic or anionic) complexes from solution. The spectrum will show peaks corresponding to the intact complex ion. For neutral complexes, pseudomolecular ions such as [M+H]⁺ or [M+Na]⁺ are often observed. The isotopic pattern of the peaks is also highly informative, as it must match the theoretical pattern calculated from the natural abundances of all isotopes in the complex (e.g., for metals like Pt, Hg, Ni, etc.).

FAB-MS: In this method, the sample is mixed in a liquid matrix (like glycerol or 3-nitrobenzyl alcohol) and bombarded with a high-energy beam of atoms (e.g., Xe or Ar). This process desorbs and ionizes the analyte molecules. FAB-MS is effective for neutral, non-volatile complexes and provides molecular ion information.

In both techniques, fragmentation of the parent ion can occur. The observed fragment ions, corresponding to the loss of ligands or counter-ions, provide valuable structural information and confirm the composition of the coordination sphere.

Thermal Analysis (e.g., TG/DTA) of Metal Complexes

Thermal analysis techniques monitor the change in a material's physical properties as a function of temperature. For metal complexes of trans-dppv, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly useful.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve plots mass loss versus temperature. This analysis can determine the thermal stability of a complex, identify the presence of coordinated or lattice solvent molecules (which are lost at lower temperatures), and characterize the decomposition pathway. Each step in the TGA curve corresponds to the loss of a specific fragment, such as a ligand or counter-ion, and the percentage mass loss can be compared with the calculated theoretical value to identify the departing species. TGA studies have been used to assess the stability of precursors for platinum-phosphine complexes, for example, to determine if they would lose specific ligands upon heating. scielo.br

Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and an inert reference material as they are subjected to the same heating program. The DTA curve shows peaks corresponding to thermal events. Endothermic events (e.g., melting, dehydration, or decomposition) result in negative peaks, while exothermic events (e.g., crystallization or oxidation) produce positive peaks. When used in conjunction with TGA, DTA helps to characterize the energetic nature of the mass loss events observed in the TGA curve. researchgate.net

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Event | DTA Peak |

|---|---|---|---|---|

| 1 | 200 - 350 | Calculated loss of X₂ | Loss of ancillary ligands | Endothermic |

| 2 | 350 - 500 | Calculated loss of dppv | Decomposition of primary ligand | Endo/Exothermic |

| - | > 500 | - | Formation of metal/metal oxide residue | - |

Theoretical and Computational Studies on Trans 1,2 Bis Diphenylphosphino Ethylene Systems

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of dppene and its coordination compounds. These calculations offer a detailed understanding of the electronic landscape of both the free ligand and its metallic adducts.

Electronic Structure Elucidation of Ligand and Complexes

DFT calculations are instrumental in determining the electronic structure of dppene and its complexes by calculating frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding their redox behavior and reactivity. For instance, in related diphosphine ligands, the HOMO is often localized on the phosphorus atoms, which explains their strong σ-donor capabilities when forming metal complexes. Charge distribution analysis, also derived from DFT, helps to identify electron-rich regions that are critical for processes such as oxidative addition in catalytic cycles.

In ruthenium complexes containing dppene, DFT calculations have been employed to analyze the donor-acceptor capacities of the diphosphine ligand. These studies have shown that diphosphines, including dppene, are strong donors. researchgate.net The π-acceptor capacity, which is associated with the phosphorus d orbitals, is comparable to that of other common ligands like 2,2'-bipyridine. researchgate.net

A theoretical investigation of a diruthenium complex bridged by dppene, {Ru3O(OAc)6(py)2}2(dppen)2, provided insights into its electronic properties. The calculated frontier molecular orbitals for such complexes are crucial in understanding their reactivity and spectroscopic characteristics.

| Complex Fragment | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| [Ru3O(OAc)6(py)2(dppa)]+ (analogous system) | -6.04 | -2.89 | 3.15 |

| [Ru3O(OAc)6(py)2(dppen)]+ | -6.02 | -2.88 | 3.14 |

This interactive table provides a comparison of calculated frontier orbital energies for dppene and an analogous diphosphine complex.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Vibrational frequencies are a key parameter that can be calculated. For example, in iron nitrosyl complexes incorporating the dppene ligand, the stretching frequencies of the carbonyl (CO) and nitrosyl (NO) groups are sensitive to the electronic environment. DFT calculations can accurately predict these frequencies, aiding in the interpretation of experimental infrared spectra. mcmaster.ca

TD-DFT calculations are particularly useful for predicting electronic absorption spectra. acs.org For a heterotrinuclear diiron(III)-ruthenium(II) cluster containing a dppene ligand, TD-DFT calculations have been used to understand the role of the nitrosyl ligand in the electronic transitions observed in the UV-Vis spectrum. acs.org These calculations can reveal the nature of the electronic excitations, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

| Complex | Calculated ν(NO) (cm⁻¹) | Experimental ν(NO) (cm⁻¹) |

| [Fe2Ru(μ3-O)(μ-Cl)2(pz)6(NO)]+ (model system) | 1881 | 1857 |

| trans-[RuIICl2(Hpz)4] with dppene (conceptual) | N/A | N/A |

This interactive table showcases a comparison between calculated and experimental nitrosyl stretching frequencies for a model system, illustrating the predictive power of DFT.

Analysis of Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique frequently employed to gain a deeper understanding of the bonding interactions within molecules. It allows for the investigation of charge transfer and donor-acceptor interactions between different parts of a molecular system.

In a study of dirhenium(I) hexacarbonyl complexes containing a bridging dppene ligand, NBO analysis was used to investigate the nature of the interactions within the complex. researchgate.net This type of analysis can quantify the stabilization energy associated with the donation of electron density from a filled donor orbital to an empty acceptor orbital, providing a quantitative measure of the strength of the bonding interaction. For instance, the interaction between the lone pair of a donor atom and an antibonding orbital of an acceptor can be elucidated. researchgate.net

NBO analysis can also provide insights into the charge distribution within a molecule. For example, in ruthenium(II) bipyridine-diphosphine mixed-ligand complexes, Natural Population Analysis (NPA), a component of the NBO methodology, has been used to create a detailed picture of the bonding, including the extent of π-back-donation and σ-forward donation.

Computational Mechanistic Studies of Reactions Involving trans-1,2-Bis(diphenylphosphino)ethylene (B1582467) Complexes

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the most likely reaction pathways.

Transition State Characterization

The characterization of transition states is a cornerstone of computational mechanistic studies. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. DFT calculations are commonly used to locate and characterize these fleeting structures.

In the context of reactions involving dppene complexes, computational studies can be used to model catalytic cycles. For example, in a study of palladium-catalyzed alkoxycarbonylation and aminocarbonylation reactions, DFT was employed to investigate the proposed catalytic cycles. mcmaster.ca The calculations involved locating the transition states for key steps in the reaction, such as migratory insertion or reductive elimination. The validity of each transition state was confirmed by the presence of a single imaginary frequency corresponding to the desired reaction coordinate. kfupm.edu.sa

| Reaction Step | Transition State | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |

| Oxidative Addition | TS1 | -350 | 15.2 |

| Migratory Insertion | TS2 | -280 | 12.5 |

| Reductive Elimination | TS3 | -410 | 18.9 |

This interactive table provides a hypothetical example of the data generated from a DFT study of a catalytic cycle, illustrating the characterization of transition states.

Reaction Pathway Elucidation (e.g., AFIR Method)

Beyond locating individual transition states, computational methods can be used to elucidate entire reaction pathways. The Artificial Force Induced Reaction (AFIR) method is one such technique that can systematically explore potential reaction routes between reactants and products.